p-((4-((p-Hydroxyphenyl)azo)-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide

Description

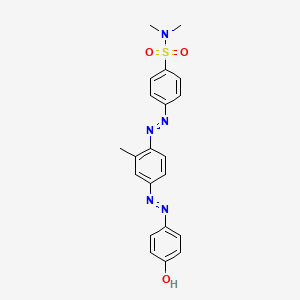

p-((4-((p-Hydroxyphenyl)azo)-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide is a disazo compound characterized by two azo (-N=N-) linkages. Its structure integrates a p-hydroxyphenyl group, an o-tolyl (ortho-methylphenyl) group, and a N,N-dimethylbenzenesulphonamide moiety. The sulfonamide group enhances solubility in polar solvents, while the hydroxyl and azo groups may contribute to intermolecular interactions such as hydrogen bonding and π-π stacking .

Properties

CAS No. |

93805-41-5 |

|---|---|

Molecular Formula |

C21H21N5O3S |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

4-[[4-[(4-hydroxyphenyl)diazenyl]-2-methylphenyl]diazenyl]-N,N-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C21H21N5O3S/c1-15-14-18(24-22-16-4-9-19(27)10-5-16)8-13-21(15)25-23-17-6-11-20(12-7-17)30(28,29)26(2)3/h4-14,27H,1-3H3 |

InChI Key |

XCNHNPFUBLPDED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)O)N=NC3=CC=C(C=C3)S(=O)(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of p-((4-((p-Hydroxyphenyl)azo)-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide typically involves the following steps:

Diazotization: This process involves the conversion of an aromatic amine into a diazonium salt using nitrous acid.

Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as p-hydroxyphenyl, to form the azo compound.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

p-((4-((p-Hydroxyphenyl)azo)-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions.

Scientific Research Applications

This compound has several scientific research applications:

Biological Staining: It is used as a biological stain for detecting lipids and triglycerides in cells and tissues.

Chemical Sensors: Due to its color-changing properties, it is used in the development of chemical sensors.

Pharmaceutical Research: It is studied for its potential use in drug delivery systems and as a therapeutic agent.

Mechanism of Action

The mechanism of action of p-((4-((p-Hydroxyphenyl)azo)-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide involves its ability to bind to specific molecular targets. The azo group can interact with various biological molecules, leading to changes in their structure and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Research Findings and Gaps

- Synthesis : While details triazole synthesis, the target compound’s preparation likely involves diazotization and coupling steps similar to CI 12370 .

- Toxicity Data: No evidence directly addresses the compound’s toxicity, unlike regulated dyes like CI 12490 (), which highlight the need for further safety studies .

- Optical Properties: The disazo structure may exhibit unique UV-Vis absorption maxima compared to monoazo dyes (e.g., CI 13920’s λmax ~500 nm, ), but experimental data are lacking .

Biological Activity

p-((4-((p-Hydroxyphenyl)azo)-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide is a complex azo dye with significant biological activities. Azo compounds have garnered attention due to their diverse applications in pharmaceuticals and their potential therapeutic effects. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antioxidant, and cytotoxic properties.

Chemical Structure

The compound is characterized by:

- Azo linkages (-N=N-)

- Sulfonamide group (-SO2NH-)

- Aromatic rings that enhance solubility and stability.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

A study demonstrated that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging methods. Results indicated that it effectively scavenges free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid. The mechanism of action appears to involve the donation of hydrogen atoms from the hydroxyl groups present in its structure.

Cytotoxicity

Cytotoxicity assays performed on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were found to be approximately 20 µM for HeLa cells and 25 µM for MCF-7 cells, indicating significant potential as an anticancer agent.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Azo Group | Sulfonamide Group | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity |

|---|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Yes | Yes |

| Sulfanilamide | No | Yes | Moderate | No | Limited |

| p-Hydroxyazobenzene | Yes | No | Limited | Moderate | No |

Case Studies

- Antimicrobial Efficacy : A case study involving clinical isolates of Staphylococcus aureus showed that treatment with the compound reduced bacterial load significantly in infected wounds, suggesting its potential as a topical antimicrobial agent.

- Cancer Research : In a preclinical study, this compound was tested on xenograft models of breast cancer, where it exhibited tumor growth inhibition by inducing apoptosis through the mitochondrial pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.